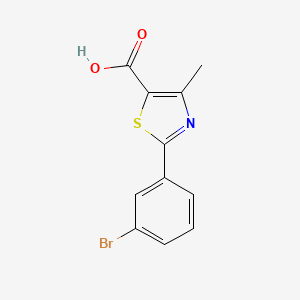
2-(3-Bromophenyl)-4-methylthiazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its role or use in industry or research .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, conditions, and products .Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, etc .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Studies on Isothiazoles : Research has been conducted on the preparation of compounds related to 2-(3-Bromophenyl)-4-methylthiazole-5-carboxylic acid, including 5-methyl-3-phenylisothiazole-4-carboxylic acid and its derivatives. These studies involve halogenation and hydrolysis processes to produce various halogen-substituted phenylisothiazoles (Naito, Nakagawa, & Takahashi, 1968).
Palladium-Catalyzed Arylation : The direct arylation of 4-(2-bromophenyl)-2-methylthiazole using palladium catalysis to produce phenanthrothiazoles and benzene derivatives has been explored. This transformation demonstrates the chemical versatility of thiazole derivatives (Shi, Soulé, & Doucet, 2017).
Biological Activity and Applications
Anticonvulsant Activity : Some derivatives of 2-(3-Bromophenyl)-4-methylthiazole-5-carboxylic acid, particularly those involving 3-aminopyrroles, have been studied for their anticonvulsant activity. These compounds exhibit significant activity with low neurotoxicity, indicating potential therapeutic applications (Unverferth et al., 1998).
Synthesis of Key Intermediates : The synthesis of 4-Methyl-5-formylthiazole, a key intermediate in the production of various pharmaceuticals, has been explored. This involves processes like bromination, condensation, and oxidation, demonstrating the compound's role in synthesizing medically relevant chemicals (Su Wei-ke, 2009).
Antimicrobial Activity : Compounds similar to 2-(3-Bromophenyl)-4-methylthiazole-5-carboxylic acid have been synthesized and shown to have moderate to good antimicrobial activity. This suggests potential for developing new antimicrobial agents (Babu et al., 2016).
Crystallography and Molecular Structure
- Crystal Structure Analysis : The crystal structure of related compounds, like 5-(4-Bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester, has been studied, offering insights into the molecular structure and bonding patterns of similar thiazole derivatives (Wang & Dong, 2009).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3-bromophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2S/c1-6-9(11(14)15)16-10(13-6)7-3-2-4-8(12)5-7/h2-5H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQBOUSBANHDAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(3-bromophenyl)thiazole-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


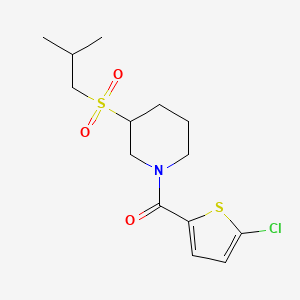
![(E)-3-(but-2-en-1-yl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2469729.png)
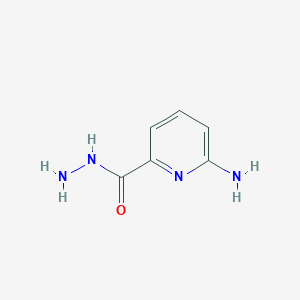
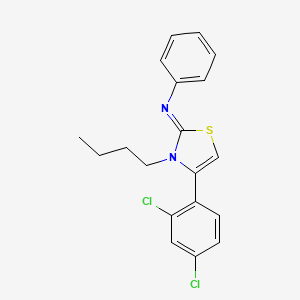
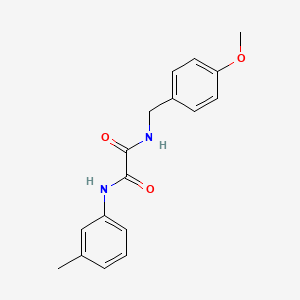
![4-Bromo-2-[(4-phenoxyanilino)methyl]phenol](/img/structure/B2469734.png)

![2-[(3,4-Diethoxyphenyl)formamido]acetic acid](/img/structure/B2469736.png)
![N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2469737.png)

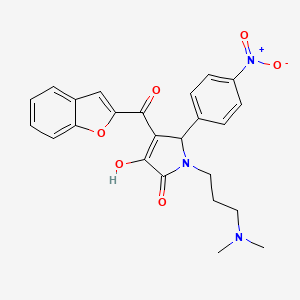

![N-(3-chloro-2-methylphenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2469749.png)